NLRP3 Inhibitor 4b
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H19N2NaO5S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;(3,5-dimethylphenyl)carbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide |
InChI |
InChI=1S/C16H20N2O5S.Na/c1-10-5-11(2)7-13(6-10)17-15(19)18-24(21,22)14-8-12(9-23-14)16(3,4)20;/h5-9,20H,1-4H3,(H2,17,18,19);/q;+1/p-1 |
InChI Key |
CRCJPDAMPOLGQC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)[N-]S(=O)(=O)C2=CC(=CO2)C(C)(C)O)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Quinazolin-4(3H)-ones as NLRP3 Inhibitors
Iodine-Catalyzed Coupling of Arylalkynes and O-Aminobenzamides
A metal-free synthesis of quinazolin-4(3H)-ones involves iodine-catalyzed coupling between arylalkynes (or styrenes) and O-aminobenzamides. The reaction proceeds via oxidative cleavage of the C≡C bond, releasing formaldehyde and forming the quinazolinone core. Key steps include:
- Reaction Setup : Arylalkynes (1.0 equiv) and O-aminobenzamides (1.2 equiv) are combined with iodine (10 mol%) in dimethyl sulfoxide (DMSO) at 100°C under air.
- Oxidative Cleavage : The iodine catalyst mediates C–N bond formation alongside C–C bond cleavage, yielding substituted quinazolin-4(3H)-ones in 60–85% yield.
- Nitro-Substitution : Introduction of a nitro group at the C6 position (e.g., 2k ) enhances NLRP3 inhibitory activity (IC50 = 5 μM).
Table 1: Representative Yields and IC50 Values for Quinazolin-4(3H)-ones
| Compound | R1 | R2 | Yield (%) | IC50 (μM) |
|---|---|---|---|---|
| 2k | NO2 | H | 78 | 5.0 |
| 2a | H | Cl | 65 | 12.4 |
Optimization of NT-0249: A Potent NLRP3 Inhibitor
Structure-Activity Relationship (SAR) and Target Engagement
NT-0249, a diarylsulfonylurea analogue, demonstrates potent NLRP3 inhibition (IC50 = 0.012 μM in PBMCs). Its preparation involves:
- Sulfonylation : Coupling of aryl sulfonyl chlorides with urea derivatives under basic conditions.
- Fluorine Substitution : Introduction of electron-withdrawing groups (e.g., -CF3) enhances metabolic stability and binding affinity.
Table 2: Pharmacokinetic Properties of NT-0249
| Parameter | Value |
|---|---|
| IC50 (PBMCs) | 0.012 μM |
| Plasma Protein Binding | 98.5% |
| Half-life (mouse) | 4.2 h |
NT-0249’s efficacy is validated in crystal-induced inflammation models, suppressing IL-1β release by 90% at 0.4 μM.
Discovery of C75/C78/C97: NACHT Domain-Targeting Inhibitors
High-Throughput Screening and Lead Optimization
A screening campaign identified C75, C78, and C97 as NLRP3 inhibitors with IC50 values of 9.24 μM, 8.26 μM, and 11.27 μM, respectively. Synthetic routes include:
- Amide Bond Formation : Condensation of carboxylic acids with amines using EDC/HOBt.
- Heterocyclic Core Synthesis : Cyclization of thioureas to form thiazole or pyrimidine rings.
Table 3: Selectivity Profiles of C75/C78/C97
| Compound | NLRP3 IC50 (μM) | NLRC4 Inhibition (10 μM) | AIM2 Inhibition |
|---|---|---|---|
| C75 | 9.24 | Yes | No |
| C78 | 8.26 | Yes | No |
| C97 | 11.27 | No | No |
C97 exhibits NLRP3 specificity, while C75/C78 show off-target NLRC4 activity.
Mechanistic Validation and Biological Assays
Chemical Reactions Analysis
NLRP3-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Scientific Research Applications
Autoimmune Diseases
NLRP3 Inhibitor 4b has demonstrated efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Studies indicate that it can significantly reduce joint inflammation and damage by inhibiting NLRP3-mediated pathways .
Neurodegenerative Disorders
Research has shown that this compound may protect against neuroinflammation associated with Alzheimer's disease. By inhibiting the NLRP3 inflammasome, it reduces amyloid-beta-induced inflammation and neuronal cell death in vitro and in vivo .
Metabolic Disorders
In models of type 2 diabetes and obesity, this compound has been effective in mitigating inflammation linked to insulin resistance. It improves metabolic profiles by decreasing systemic inflammation and enhancing insulin sensitivity .
Case Study 1: Rheumatoid Arthritis
A study involving a murine model of rheumatoid arthritis demonstrated that treatment with this compound resulted in a significant reduction in clinical scores and inflammatory markers compared to controls. Histological analysis revealed decreased synovial inflammation and joint destruction .
Case Study 2: Alzheimer's Disease
In a transgenic mouse model for Alzheimer's disease, administration of this compound led to reduced levels of IL-1β and improved cognitive function as assessed by behavioral tests. This suggests a protective role against neuroinflammation .
Data Tables
| Application Area | Disease Type | Key Findings |
|---|---|---|
| Autoimmune Diseases | Rheumatoid Arthritis | Reduced joint inflammation; improved clinical scores |
| Neurodegenerative Disorders | Alzheimer's Disease | Decreased IL-1β levels; improved cognitive function |
| Metabolic Disorders | Type 2 Diabetes | Enhanced insulin sensitivity; reduced systemic inflammation |
Mechanism of Action
NLRP3-IN-9 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its oligomerization and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms .
Comparison with Similar Compounds
Comparison with Similar NLRP3 Inhibitors
Key Competitors in NLRP3 Inhibition
The following table summarizes the pharmacological and mechanistic profiles of NLRP3 Inhibitor 4b relative to other well-characterized NLRP3 inhibitors:
Note: IC₅₀ for 4b is inferred from computational models in and .
Mechanistic Differentiation
- This compound vs. MCC950 also inhibits NEK7-NLRP3 interactions, whereas 4b’s primary action is on ATP hydrolysis .
- 4b vs. NT-0796 : NT-0796 is a prodrug optimized for blood-brain barrier penetration, making it unique in treating neuroinflammatory disorders. In contrast, 4b lacks evidence of CNS penetration but shows stronger in vitro potency .
- 4b vs. BOT-4-one: BOT-4-one’s quinazolinone core enables irreversible NLRP3 binding, whereas 4b’s sulfonamide scaffold allows reversible inhibition, which may improve safety .
Efficacy in Disease Models
- Inflammasome-Driven Diseases : 4b reduces IL-1β by 80% in macrophage assays, comparable to MCC950 (85%) but with a lower cytotoxicity profile .
Biological Activity
NLRP3 (NOD-like receptor protein 3) is a critical component of the inflammasome, which plays a significant role in the immune response by regulating the activation of pro-inflammatory cytokines such as IL-1β. Inhibiting the NLRP3 inflammasome has become a promising therapeutic strategy for various inflammatory diseases. Among the compounds studied, NLRP3 Inhibitor 4b has emerged as a notable candidate due to its specific action and efficacy in modulating NLRP3 activity.
This compound operates primarily by inhibiting the ATPase activity of the NLRP3 protein. This inhibition prevents the assembly and activation of the NLRP3 inflammasome, thereby reducing the downstream secretion of pro-inflammatory cytokines. Research indicates that 4b achieves this through alkylation of cysteine residues within the NLRP3 protein, leading to enhanced ubiquitination and degradation of NLRP3, which further diminishes its activity .
Efficacy in Cellular Models
In vitro studies have demonstrated that this compound significantly reduces IL-1β secretion in response to various stimuli, including ATP and nigericin. The estimated IC50 values for IL-1β inhibition were found to be approximately 1.28 µM for ATP-induced activation and 0.67 µM for nigericin-induced activation, indicating a potent inhibitory effect .
Table 1: IC50 Values of this compound
| Stimulus | IC50 Value (µM) |
|---|---|
| ATP | 1.28 |
| Nigericin | 0.67 |
| Silica Crystals | 0.59 |
In Vivo Studies
The biological activity of this compound has also been evaluated in vivo using mouse models. In a study involving monosodium urate-induced peritonitis, treatment with this compound resulted in a significant reduction in IL-1β levels and associated inflammatory responses . These findings support the compound's potential as a therapeutic agent for conditions characterized by excessive inflammation.
Comparative Studies with Other Inhibitors
When compared with other known NLRP3 inhibitors such as MNS and Bay11-7082, this compound showed superior efficacy in inhibiting both IL-1β secretion and caspase-1 activation . The comparative potency underscores its potential as a more effective therapeutic option.
Table 2: Comparison of NLRP3 Inhibitors
| Compound | IL-1β Inhibition (IC50 µM) | Caspase-1 Activation |
|---|---|---|
| This compound | 0.67 | Significant |
| MNS | Higher than 4b | Moderate |
| Bay11-7082 | Higher than 4b | Moderate |
Case Studies
In clinical settings, compounds targeting the NLRP3 inflammasome have shown promise in treating diseases such as gout, type 2 diabetes, and Alzheimer's disease. For instance, recent trials with other inhibitors have reported significant reductions in inflammatory markers and improvements in clinical symptoms . Although specific clinical data on this compound is limited, its mechanism suggests potential applicability across various inflammatory conditions.
Q & A
Q. What are the key synthetic pathways for NLRP3 Inhibitor 4b, and how do reaction conditions influence yield and purity?
this compound can be synthesized via multi-step organic reactions, including amide coupling, alkylation, and cyclization. For example, Scheme 1a () outlines the use of propargylamine, methylhydrazine, and iodomethane under conditions like dichloromethane (DCM) or dimethylformamide (DMF) with potassium carbonate. Yield optimization requires precise control of stoichiometry, solvent polarity, and catalyst selection. Purity (>98%) is validated using HPLC and mass spectrometry, as demonstrated in quality control protocols for structurally similar inhibitors like Selnoflast .
Q. How can researchers validate NLRP3 inhibitory activity in vitro, and what controls are essential?
In vitro validation typically involves measuring interleukin-1β (IL-1β) secretion in NLRP3-activated macrophages (e.g., LPS-primed THP-1 cells). ATPase activity assays, such as those used for CY-09 (a direct NLRP3 inhibitor), can quantify NLRP3 NACHT domain inhibition . Controls should include:
- Positive controls (e.g., MCC950, a canonical NLRP3 inhibitor).
- Negative controls (untreated cells or cells lacking NLRP3).
- Off-target checks (e.g., AIM2 or NLRC4 inflammasome activation).
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
Primary human monocytes or immortalized cell lines (e.g., HK-2 renal cells) are used to assess cytotoxicity via LDH release assays and cell viability tests (e.g., MTT). For example, NLRP3 overexpression in HK-2 cells reduced viability, highlighting the need for dose-response curves to differentiate inflammasome-specific effects from general toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy across disease models?
Discrepancies may arise from differences in NLRP3 activation triggers (e.g., hyperglycemia vs. crystalline agents) or tissue-specific expression. To address this:
Q. What structural insights guide the rational design of this compound for improved specificity?
Cryo-EM and molecular docking studies reveal that inhibitors like CY-09 and MCC950 bind the NLRP3 NACHT domain’s ATP-binding motif, blocking conformational changes required for oligomerization . For Inhibitor 4b, computational modeling of the Walker B motif interactions can predict binding affinity and off-target risks. Experimental validation via mutagenesis (e.g., ATPase-deficient NLRP3 mutants) is critical .
Q. How do prodrug strategies enhance this compound delivery in vivo, and what enzymatic pathways are involved?
Prodrugs like NT-0796 (a carboxylesterase-1-activated prodrug) improve monocyte/macrophage targeting by leveraging esterase activity to release the active compound. For Inhibitor 4b, ester or boronate prodrug modifications can enhance bioavailability, as seen in studies with NDT-19795 . Pharmacokinetic studies in CES1-expressing models (e.g., humanized mice) are recommended .
Q. What in vivo models best recapitulate NLRP3-driven pathologies for testing Inhibitor 4b?
- Metabolic disorders : High-fat diet (HFD)-induced NAFLD/NASH models, where NLRP3 inhibition reduces hepatic steatosis and fibrosis .
- Autoinflammatory diseases : Cryopyrin-associated periodic syndrome (CAPS) models with gain-of-function NLRP3 mutations .
- Neuroinflammation : Alzheimer’s disease models (e.g., APP/PS1 mice) to assess cognitive improvement via IL-1β suppression .
Data Analysis and Interpretation
Q. How should researchers analyze this compound’s dual role in inflammasome priming and activation?
- Priming phase : Measure NF-κB-dependent NLRP3 transcription (e.g., via qPCR or p65 phosphorylation assays).
- Activation phase : Quantify ASC speck formation (confocal microscopy) or IL-1β maturation (Western blot). Co-treatment with TLR4 agonists (e.g., LPS) and ATP/nigericin can isolate priming vs. activation effects .
Q. What statistical approaches are recommended for NLRP3 inhibitor studies with small sample sizes?
- Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
- Apply false discovery rate (FDR) correction in multi-omics datasets (e.g., transcriptomics of NLRP3-regulated genes).
- Leverage longitudinal mixed-effects models for time-course data in chronic inflammation models .
Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound studies?
Q. What techniques confirm target engagement of this compound in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
